physicochemical properties of 3-(4-Morpholinylmethyl)phenol CAS 87476-73-1
physicochemical properties of 3-(4-Morpholinylmethyl)phenol CAS 87476-73-1
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Morpholinylmethyl)phenol (CAS 87476-73-1)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-Morpholinylmethyl)phenol, CAS 87476-73-1. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into the compound's identity, key physical and chemical characteristics, and analytical methodologies. The guide emphasizes the causality behind experimental choices and provides a framework for its practical application in a laboratory setting.
Introduction and Compound Significance
3-(4-Morpholinylmethyl)phenol is a bifunctional organic molecule incorporating both a phenol and a morpholine moiety. The phenolic group provides acidic properties and a site for aromatic substitution, while the morpholine group, a tertiary amine, imparts basicity and influences solubility. This unique combination makes the compound a valuable building block in medicinal chemistry and materials science. Understanding its physicochemical properties is paramount for predicting its behavior in biological systems, designing synthetic routes, developing analytical methods, and ensuring safe handling. The interplay between the acidic phenol and the basic morpholine dictates its solubility, lipophilicity, and interaction with biological targets, which are critical parameters in drug discovery and development.
Compound Identification and Structure
Correctly identifying a chemical entity is the foundational step for any scientific investigation. The following table summarizes the key identifiers for 3-(4-Morpholinylmethyl)phenol.
| Identifier | Value | Source |
| CAS Number | 87476-73-1 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.25 g/mol | |
| IUPAC Name | 3-[(morpholin-4-yl)methyl]phenol | [1] |
| SMILES | Oc1cccc(CN2CCOCC2)c1 | [1] |
| InChI | 1S/C11H15NO2/c13-11-3-1-2-10(8-11)9-12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2 | [1] |
| InChI Key | WBHXWMIFIZMHKS-UHFFFAOYSA-N | [1] |
The structure consists of a phenol ring substituted at the meta-position with a methylene bridge linked to the nitrogen atom of a morpholine ring.
Caption: 2D Structure of 3-(4-Morpholinylmethyl)phenol.
Core Physicochemical Properties
The utility of a chemical compound in research and development is largely defined by its physical properties. These parameters govern its solubility, stability, and suitability for various applications.
| Property | Value / Description | Significance in Research & Development | Source |
| Appearance | White to cream to pale brown crystals or powder. | Provides a first-pass quality check. Color variations may indicate impurities or degradation. | [2] |
| Melting Point | 127.5 - 133.5 °C | A sharp melting point range is a key indicator of purity. This value is critical for reaction temperature control and formulation development. | [2] |
| pKa | Estimated ~9-10 for the phenol; ~7-8 for the morpholinium ion. | As an amphoteric compound, it has two pKa values. The phenolic pKa dictates its acidity, while the morpholine nitrogen's pKa defines its basicity.[3][4] This is crucial for predicting ionization state at physiological pH, which affects solubility, permeability, and receptor binding. | [3][4] |
| Octanol-Water Partition Coefficient (LogP) | Estimated: ~1.2 (based on calculated value for isomer 3-Morpholinophenol). | LogP is a measure of lipophilicity. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability, a desirable trait for drug candidates. | [5] |
| Aqueous Solubility (LogS) | Estimated: ~ -0.75 (log₁₀(mol/L)) (based on calculated value for isomer 3-Morpholinophenol). | Solubility is critical for administration, formulation, and bioavailability. The compound is predicted to be slightly soluble in water.[6] Solubility is pH-dependent due to its acidic and basic centers. | [5][6] |
Spectroscopic Profile (Anticipated)
While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Ar-H): Expect signals between 6.5-7.5 ppm, showing splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
Phenolic Proton (-OH): A broad singlet, typically between 4-8 ppm, whose chemical shift is sensitive to solvent and concentration.
-
Benzylic Protons (Ar-CH₂-N): A sharp singlet expected around 3.5-4.0 ppm.[7]
-
Morpholine Protons (-N-CH₂- and -O-CH₂-): Two distinct multiplets would be observed. The protons adjacent to the nitrogen (-N-CH₂) would likely appear around 2.5-3.0 ppm, while those adjacent to the oxygen (-O-CH₂) would be further downfield, around 3.6-3.9 ppm.[7][8]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Multiple signals in the 110-160 ppm region. The carbon bearing the hydroxyl group (C-OH) would be the most downfield.[7]
-
Benzylic Carbon (Ar-CH₂-N): A signal expected in the range of 55-65 ppm.[7]
-
Morpholine Carbons: Two signals are expected: one for the carbons adjacent to nitrogen (~50-55 ppm) and one for the carbons adjacent to oxygen (~65-70 ppm).[8]
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A prominent, broad band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.[8]
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.[7]
-
C=C Stretches: Aromatic ring stretching vibrations around 1450-1600 cm⁻¹.
-
C-O and C-N Stretches: Signals in the fingerprint region (1000-1300 cm⁻¹) corresponding to the phenolic C-O and the morpholine C-N and C-O-C ether bonds.
-
Analytical Methodologies
The accurate quantification and qualification of 3-(4-Morpholinylmethyl)phenol require robust analytical methods. The compound's phenolic nature makes it amenable to standard chromatographic techniques.
Recommended Protocol: Purity Analysis by HPLC-UV
This protocol describes a standard method for determining the purity of a sample. The choice of a C18 column is based on its versatility for separating moderately polar compounds, while the mobile phase composition is designed to achieve good peak shape and retention.
-
Standard and Sample Preparation:
-
Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Serially dilute the stock solution with the mobile phase to create calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).
-
Prepare the analytical sample by diluting the stock solution to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). The formic acid helps to ensure good peak shape by keeping the phenolic proton and morpholine nitrogen in a consistent protonation state.
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm (a typical absorbance wavelength for phenols).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the main component in the sample chromatogram.
-
Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Structural Confirmation by GC-MS
For definitive structural confirmation, particularly for identifying impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. Phenols can be analyzed directly or after derivatization.[9]
Caption: Workflow for Structural Confirmation by GC-MS.
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like ethyl acetate or methanol.
-
GC Conditions:
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or DB-1701.[10]
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-400 m/z.
-
-
Expected Fragmentation: The molecular ion peak (M⁺) at m/z 193 should be visible. A prominent fragment would be expected from the benzylic cleavage, resulting in a morpholinomethyl cation at m/z 100 or a hydroxybenzyl radical.
Safety and Handling
-
Hazard Profile:
-
Skin/Eye Irritation: Phenolic compounds are known to be skin and eye irritants. Direct contact should be avoided.
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[11]
-
Environmental: Potentially harmful to aquatic life with long-lasting effects. Avoid release to the environment.[11]
-
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Lab Coat: A standard lab coat should be worn.
-
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[11] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]
-
Conclusion
3-(4-Morpholinylmethyl)phenol (CAS 87476-73-1) is a crystalline solid with a melting point in the range of 127.5-133.5 °C.[2] Its structure confers amphoteric properties, with a moderately lipophilic character suggested by its estimated LogP. These characteristics make it an interesting scaffold for further chemical modification and biological screening. The analytical methods outlined, based on standard HPLC and GC-MS protocols for phenolic compounds, provide a robust framework for its quality control and characterization. Adherence to safety protocols appropriate for phenolic and amine-containing compounds is essential for its handling.
References
- Merck. (n.d.). 3-(4-Morpholinylmethyl)phenol | 87476-73-1.
- Royal Society of Chemistry. (2012). Analytical Methods.
- TCI Chemicals. (2025, November 17). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (n.d.). 3-(4-Morpholinyl)phenol, 98% 25 g.
- Unknown Source. (n.d.). III Analytical Methods.
- Molport. (n.d.). 3-[(morpholin-4-yl)methyl]phenol | 87476-73-1.
- Unknown Source. (n.d.). Phenol.
- EPA. (2007, February). Method 8041A: Phenols by Gas Chromatography.
- Cheméo. (n.d.). 3-Morpholinophenol.
- ChemicalBook. (n.d.). Phenol - Safety Data Sheet.
- Unknown Source. (n.d.). PHENOL.pdf.
- Yildiz, S. A., et al. (2005, December 7). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture.
- Velázquez, A. Ma., et al. (2007, May 30). Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol. MDPI.
- Al Mamari, H. H. (2021, July 19). Phenolic Compounds: Classification, Chemistry, and Updated Techniques of Analysis and Synthesis. IntechOpen.
- Liptak, M. D., et al. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. AFIT.
- Thermo Fisher Scientific. (n.d.). 4-Formylbenzeneboronic acid, 97%.
- Velázquez, A. Ma., et al. (2005, October 16). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. ResearchGate.
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